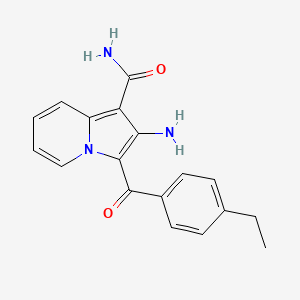

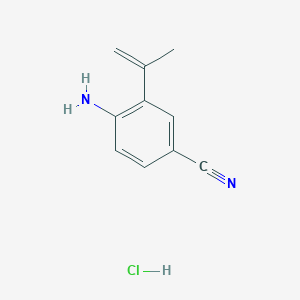

![molecular formula C16H11FN4O B2700506 5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385394-08-0](/img/structure/B2700506.png)

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyano compounds are a class of organic compounds that contain a cyano functional group (C≡N). They are used extensively in organic synthesis for the creation of nitriles and carboxylic acids .

Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to your compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, a similar compound, 5-Cyano-2-fluorophenylboronic acid, has a molecular formula of C7H5BFNO2 .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 5-Cyano-2-fluorophenylboronic acid has an average mass of 164.930 Da .Scientific Research Applications

Synthesis and Characterization

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide and related compounds have been synthesized through various reactions, showcasing their chemical versatility. For instance, Jayarajan et al. (2019) synthesized compounds through a three-component reaction in water, highlighting their potential for further chemical modifications and applications in non-linear optical (NLO) properties and molecular docking, suggesting their relevance in anticancer research (Jayarajan et al., 2019). Similarly, Inoue and Ueda (1978) explored the synthesis of cyano-uridines and their derivatives, indicating the method's convenience for preparing cyano-modified nucleosides, essential in nucleic acid chemistry (Inoue & Ueda, 1978).

Fluorescence and Optical Properties

Matsui et al. (1992) found that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit intense fluorescence, suggesting their use in fluorescent probes and materials science (Matsui et al., 1992). This property opens up avenues for applications in sensing, imaging, and as components in optoelectronic devices.

Herbicidal Activity

Research by Liu et al. (2005) demonstrated that derivatives of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, related to the core structure of interest, show excellent herbicidal activities, indicating potential agricultural applications (Liu et al., 2005).

Drug Design and Bioactivity

Studies on related compounds have explored their binding and bioactivity potential. For instance, compounds have been examined for their interactions with biological targets, such as the serotonin receptor and serotonin reuptake inhibition, providing insights into their therapeutic potential (Heinrich et al., 2004).

Sensing Applications

Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives that exhibit colorimetric sensing of fluoride ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O/c1-10-11(8-18)6-7-14(20-10)16(22)21-15(9-19)12-4-2-3-5-13(12)17/h2-7,15H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAOKVOYSLOUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

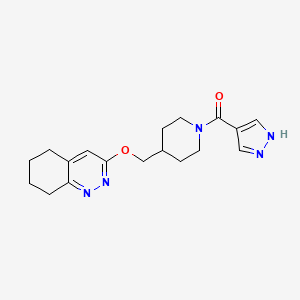

![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

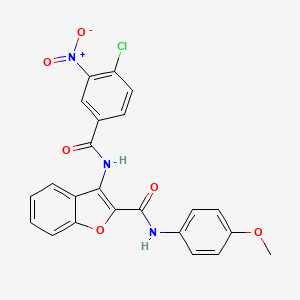

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

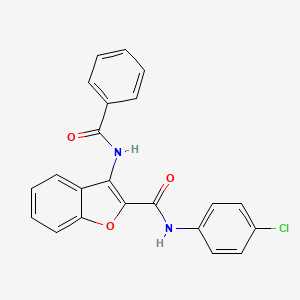

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)

![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)

![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)

![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)

![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)